

1-(4-Bromophenyl)cyclobutanol: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Bromophenyl)cyclobutanol**

Cat. No.: **B168832**

[Get Quote](#)

For Immediate Release

This technical guide provides a focused overview of the physicochemical properties of **1-(4-Bromophenyl)cyclobutanol**, a key intermediate in various synthetic pathways. While specific experimentally determined values for the melting and boiling points of this compound are not readily available in the public domain, this document outlines the standard methodologies for their determination and presents the currently known information regarding its physical state. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

Information regarding the precise melting and boiling points of **1-(4-Bromophenyl)cyclobutanol** (CAS No. 19936-14-2) is limited. One available source describes the purified compound as a "clear oil," which suggests that its melting point is likely below standard room temperature.^[1] A safety data sheet for the compound explicitly states that data for the melting point, freezing point, and boiling point are not available.

Table 1: Physical Properties of **1-(4-Bromophenyl)cyclobutanol**

Property	Value	Source
Melting Point	Data not available	
Boiling Point	Data not available	
Physical State	Described as a clear oil	[1]

Experimental Protocols for Physicochemical Characterization

The following are detailed, standard experimental protocols for the determination of the melting and boiling points of organic compounds, such as **1-(4-Bromophenyl)cyclobutanol**.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

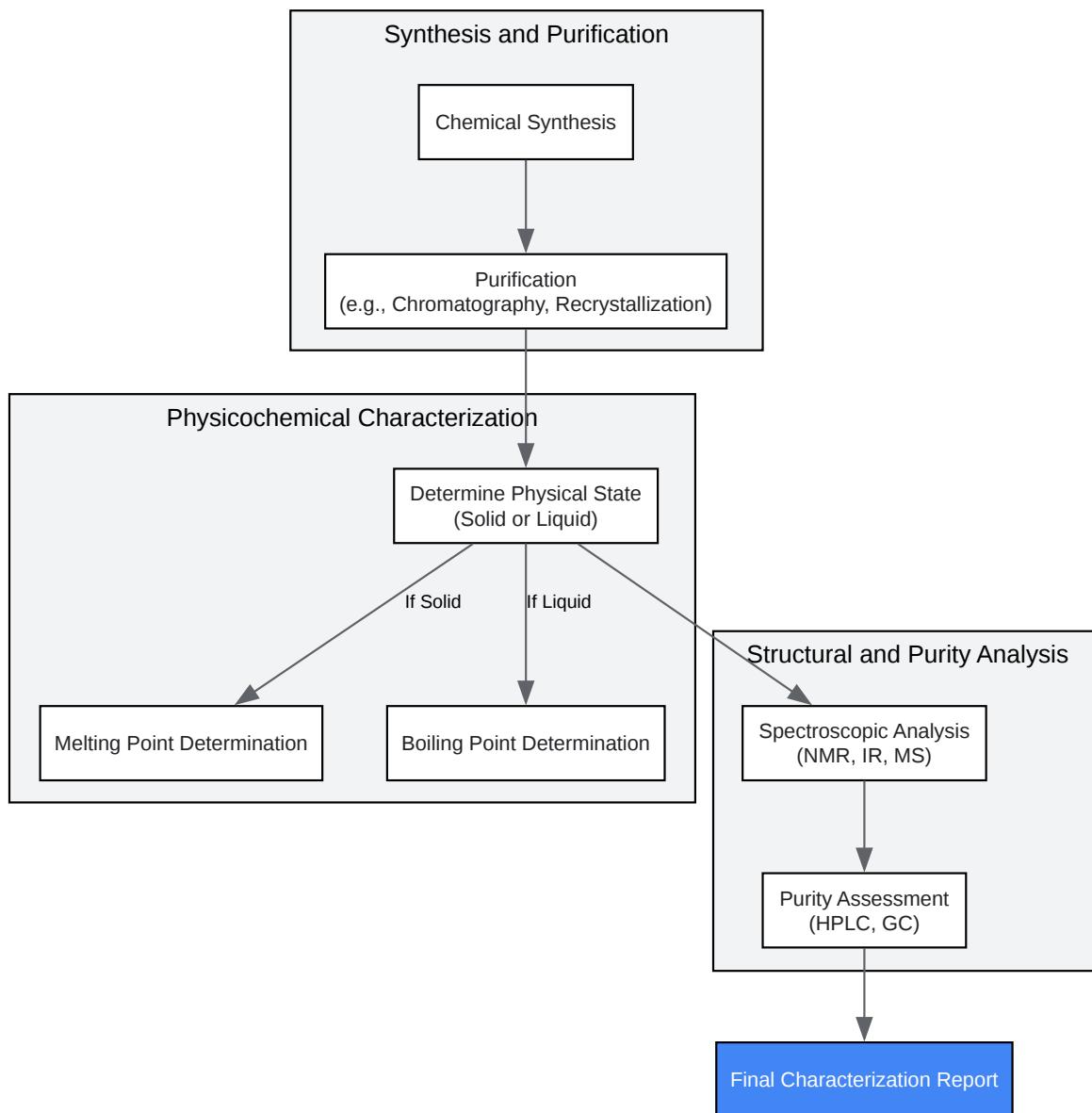
Methodology: Capillary Method

- **Sample Preparation:** A small amount of the solid organic compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[\[2\]](#)[\[3\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[2\]](#) This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.
- **Heating and Observation:** The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[\[4\]](#)
- **Data Recording:** Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted. This range is reported as the melting point.[\[4\]](#)

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation Method


- Apparatus Setup: A small volume (at least 5 mL) of the liquid is placed in a distillation flask containing boiling chips.^[5] A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.
- Heating: The flask is heated gently.
- Data Recording: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.^[5] It is also crucial to record the barometric pressure, as boiling point is pressure-dependent.^[5]

Methodology: Capillary Method (for small quantities)

- Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.^{[6][7]}
- Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath.
- Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
- Data Recording: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.^[6]

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, including the determination of its melting and boiling points.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-bromophenyl)cyclobutanol | 19936-14-2 [chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- To cite this document: BenchChem. [1-(4-Bromophenyl)cyclobutanol: A Technical Overview of its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b168832#1-4-bromophenyl-cyclobutanol-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com